2-Phenylornithine dihydrochloride

Description

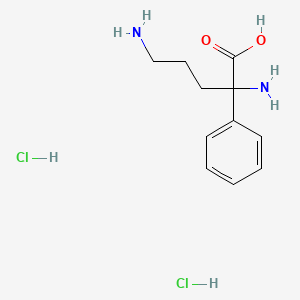

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-diamino-2-phenylpentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9;;/h1-3,5-6H,4,7-8,12-13H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHBTJJXADGZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCN)(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylornithine Dihydrochloride

Chemical Synthesis Pathways and Approaches

Chemical synthesis provides direct and versatile routes to novel amino acids, leveraging a rich history of organic chemistry reactions. These methods offer the flexibility to create complex structures not readily found in nature.

Traditional synthesis of amino acids often relies on cornerstone reactions like the Strecker synthesis or alkylation of aminomalonate derivatives. For 2-Phenylornithine (B1639315), a plausible classical approach would involve the construction of the carbon skeleton followed by the introduction of the necessary amino groups. A hypothetical route could start from a suitable phenylated precursor, which is then elaborated to introduce the ornithine side chain. For instance, a multi-step synthesis might involve the alkylation of a protected glycine (B1666218) equivalent with a phenylated electrophile, followed by functional group manipulations to build the complete ornithine structure. Such methods, while effective, often require harsh reagents, multiple protection/deprotection steps, and can result in racemic mixtures that necessitate subsequent resolution.

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety, guided by the principles of green chemistry. researchgate.net These strategies aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of 2-Phenylornithine, this could involve several improvements over classical routes.

One key area of modernization is the use of catalysis. Instead of stoichiometric reagents often used in reactions like Friedel-Crafts acylations, which generate significant waste, modern approaches would employ recyclable heterogeneous or homogeneous catalysts. researchgate.net The development of continuous flow synthetic techniques also represents a significant advancement, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. mdpi.com Furthermore, the choice of solvent is critical; replacing hazardous organic solvents with greener alternatives like water or supercritical CO2, or even performing reactions under solvent-free conditions (mechanochemistry), can dramatically reduce the environmental impact of the synthesis. mdpi.comresearchgate.net

Table 1: Comparison of Classical vs. Green Chemistry Approaches

| Feature | Classical Synthesis Approach | Modern/Green Chemistry Approach |

| Catalysis | Often uses stoichiometric, corrosive catalysts (e.g., AlCl3) | Employs recyclable catalytic systems (e.g., zeolites, metal complexes) |

| Solvents | Relies on volatile, often toxic organic solvents | Utilizes benign solvents (e.g., water, ethanol) or solvent-free conditions |

| Process | Typically batch processing | Continuous flow systems for enhanced control and safety mdpi.com |

| Waste | Generates significant amounts of by-products and waste | Designed for high atom economy and minimal waste generation researchgate.net |

| Energy | May require high temperatures and long reaction times | Can utilize alternative energy sources like microwaves or ultrasound to reduce energy consumption |

For biologically active molecules like amino acids, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. 2-Phenylornithine has at least two chiral centers, meaning it can exist in multiple stereoisomeric forms, only one of which may have the desired biological function. Stereoselective synthesis aims to produce a single desired isomer in high purity.

Achieving this involves several advanced strategies. One common method is asymmetric catalysis, where a small amount of a chiral catalyst guides the reaction to preferentially form one enantiomer. Another approach is the use of a chiral auxiliary, a temporary molecular scaffold that directs the stereochemical outcome of a reaction and is later removed. For complex targets, retrosynthetic analysis helps to identify key disconnections where stereochemistry can be set effectively, for instance, through an aldol (B89426) reaction with predictable stereochemical control. youtube.com The synthesis of 2-deoxy glycosides, which also face challenges in controlling stereoselectivity due to the lack of a directing group at the C2 position, has seen progress through the use of specific additives like phenanthroline to modulate reaction pathways and achieve high selectivity. nih.gov These principles are directly applicable to the challenge of synthesizing enantiomerically pure 2-Phenylornithine.

Biocatalytic and Biotechnological Production Routes

Harnessing biological systems, from isolated enzymes to whole microbial cells, offers a powerful and sustainable alternative to chemical synthesis. These methods are renowned for their high specificity and ability to operate under mild conditions.

Biotransformation uses purified enzymes or whole microbial cells to perform specific chemical conversions on a substrate. nih.gov This approach is highly valued for its chemo-, regio-, and stereoselectivity, often outperforming chemical methods. semanticscholar.org For the synthesis of 2-Phenylornithine, a hypothetical enzymatic cascade could be designed. nih.gov For example, marine fungi have been shown to biotransform phenylacetonitrile (B145931) into 2-hydroxyphenylacetic acid by first hydrolyzing the nitrile group and then hydroxylating the aromatic ring. nih.govresearchgate.net

Table 2: Relevant Enzyme Classes for Phenylated Compound Synthesis

| Enzyme Class | Example Reaction | Potential Application for 2-Phenylornithine |

| Transaminases | Conversion of a keto acid to an amino acid | Stereoselective introduction of an amino group to a phenylated keto-acid backbone. nih.gov |

| Nitrilases/Hydrolases | Conversion of a nitrile to a carboxylic acid | Modification of a side chain containing a nitrile group. nih.govresearchgate.net |

| Dehydrogenases/Reductases | Reduction of a carbonyl group to a hydroxyl group | Modification of functional groups on the ornithine side chain. |

| Lyases | Non-hydrolytic cleavage of C-C, C-O, or C-N bonds | Formation of the carbon skeleton. nih.gov |

Metabolic engineering involves redesigning the metabolism of microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to transform them into efficient cell factories for producing valuable chemicals. nih.govmdpi.com This strategy has been successfully used to produce aromatic amino acids like L-phenylalanine and its derivatives. nih.gov

The core strategy involves enhancing the flow of carbon through the desired biosynthetic pathway. For phenylated amino acids, this typically means engineering the shikimate pathway. rsc.org Key modifications include:

Increasing Precursor Supply: Overexpressing the enzymes that catalyze the initial rate-limiting steps, such as DAHP synthase (encoded by genes like aroG, aroF, aroH). nih.gov

Removing Feedback Inhibition: Using mutated versions of key enzymes (e.g., chorismate mutase-prephenate dehydrogenase, encoded by pheA) that are no longer inhibited by the final product, L-phenylalanine. mdpi.comnih.gov

Eliminating Competing Pathways: Deleting genes that divert metabolic intermediates towards unwanted by-products, such as acetate (B1210297) or other amino acids. rsc.org

By applying these principles, researchers have successfully engineered E. coli to produce non-proteinogenic amino acids like 4-amino-L-phenylalanine (4APhe). rsc.orgfrontiersin.org The production of 2-Phenylornithine would require the introduction of a novel biosynthetic pathway into such an engineered host, containing the specific enzymes needed to convert a central metabolite (like chorismate or prephenate) into the target molecule.

Table 3: Example Genetic Modifications in E. coli for Aromatic Amino Acid Production

| Target Compound | Genetic Modification Strategy | Host Strain | Reference |

| L-Phenylalanine | Overexpression of feedback-resistant DAHP synthase (aroGfbr) and chorismate mutase (pheAfbr); deletion of tyrosine repressor (tyrR). | E. coli | nih.gov |

| para-Amino-L-phenylalanine (L-PAPA) | Introduction of a synthetic pathway (genes pabA, pabB, pabC from K. pneumoniae); deletion of competing pathways (pheA, tyrA, tyrB). | E. coli | frontiersin.org |

| 4-Amino-L-phenylalanine (4APhe) | Deletion of lactate (B86563) dehydrogenase (ldhA) to increase flux to shikimate pathway; overexpression of feedback-resistant enzymes. | E. coli | rsc.org |

No Publicly Available Data on the Biosynthesis of 2-Phenylornithine Dihydrochloride (B599025)

A thorough review of publicly accessible scientific literature and research databases has revealed no specific information regarding the synthetic methodologies for 2-Phenylornithine Dihydrochloride, with a particular focus on the optimization of biosynthetic fluxes for its enhanced production.

Information on the biosynthesis of other, different, aromatic compounds and general amino acid synthesis is available. However, this information is not applicable to the specific compound of interest, this compound.

Consequently, it is not possible to construct an article that adheres to the requested outline and maintains scientific accuracy, as the foundational research findings and data are not available in published sources. The requested content, including data tables and detailed research findings on the optimization of biosynthetic fluxes for this compound, does not appear to exist in the public scientific record.

Biochemical Pathways and Metabolic Interconnections of Phenylornithine Derivatives

Exploration of Metabolic Precursors and Downstream Metabolites

The metabolic journey of 2-phenylornithine (B1639315) within an organism would likely begin with its recognition by enzymes that typically act on structurally similar native amino acids. Its metabolic precursors are, by its synthetic nature, the starting materials of its chemical synthesis. However, once introduced into a biological system, it can intersect with several key metabolic highways.

The ornithine-arginine metabolic axis is a critical hub in cellular metabolism, central to the urea (B33335) cycle, polyamine biosynthesis, and nitric oxide synthesis. nih.gov Given that 2-phenylornithine is an analog of ornithine, it is highly probable that it would interact with the enzymes of this pathway. Ornithine is a key intermediate in the urea cycle, where it is converted to citrulline. It is also the precursor for the synthesis of polyamines like putrescine, spermidine, and spermine, a reaction catalyzed by ornithine decarboxylase.

The introduction of 2-phenylornithine could lead to several potential metabolic events:

Competitive Inhibition: 2-Phenylornithine may act as a competitive inhibitor of enzymes that use ornithine as a substrate, such as ornithine transcarbamoylase or ornithine decarboxylase. This could lead to a disruption in the normal flux of the urea cycle or polyamine biosynthesis.

Alternative Substrate: Alternatively, these enzymes might recognize 2-phenylornithine as a substrate, leading to the formation of novel phenylated metabolites. For instance, ornithine decarboxylase could potentially decarboxylate 2-phenylornithine to produce a phenylated analog of putrescine.

In bacteria, the metabolism of L-arginine and L-ornithine is crucial for nitrogen utilization. nih.gov These pathways involve enzymes that could potentially act on 2-phenylornithine. For example, in Escherichia coli, L-ornithine is decarboxylated to putrescine. nih.gov

| Enzyme | Normal Reaction | Potential Interaction with 2-Phenylornithine | Metabolic Pathway |

| Ornithine Transcarbamoylase | Ornithine + Carbamoyl Phosphate (B84403) → Citrulline | Competitive inhibition or substrate for synthesis of a phenyl-citrulline analog. | Urea Cycle |

| Ornithine Decarboxylase | Ornithine → Putrescine + CO₂ | Competitive inhibition or synthesis of a phenyl-putrescine analog. | Polyamine Synthesis |

| Arginase | Arginine → Ornithine + Urea | Indirectly affected by altered ornithine levels. | Urea Cycle |

| Ornithine Aminotransferase | Ornithine ⇌ Glutamate-semialdehyde | Potential for transamination of the phenylornithine side chain. | Amino Acid Metabolism |

The presence of a phenyl group in 2-phenylornithine strongly suggests potential interactions with the metabolic pathways of phenylalanine and tyrosine. Phenylalanine is an essential amino acid that is primarily metabolized through its hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase. davuniversity.orgnih.gov Tyrosine then undergoes further degradation or is used as a precursor for the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. davuniversity.orgditki.com

The metabolic fate of 2-phenylornithine in relation to these pathways could involve:

Hydroxylation: The phenyl ring of 2-phenylornithine could be a target for hydroxylation by phenylalanine hydroxylase or other monooxygenases, leading to the formation of a hydroxyphenylornithine derivative, analogous to the conversion of phenylalanine to tyrosine.

Transamination: The alpha-amino group of 2-phenylornithine could undergo transamination, a common step in amino acid catabolism, to form a phenyl-keto acid. This reaction would be analogous to the transamination of phenylalanine to phenylpyruvate. nih.gov

The degradation of both phenylalanine and tyrosine ultimately leads to intermediates that can enter central carbon metabolism, such as fumarate (B1241708) and acetoacetate, making them both glucogenic and ketogenic. davuniversity.org If 2-phenylornithine were to be metabolized through similar routes, its degradation products could potentially enter these central metabolic pathways.

As a synthetic compound, 2-phenylornithine does not have a natural de novo biosynthetic pathway. Its synthesis is achieved through chemical methods in a laboratory setting. The principles of peptide synthesis, both solid-phase and solution-phase, are employed to create peptides containing such unusual amino acids. nih.govyoutube.comyoutube.comnih.govyoutube.com

However, the biosynthesis of its structural precursors, phenylalanine and ornithine, is well-established. Phenylalanine is synthesized in plants and microorganisms via the shikimate pathway. nih.gov Ornithine is synthesized from glutamate (B1630785) in most organisms. The existence of these pathways provides the cellular context into which synthetically produced 2-phenylornithine is introduced for metabolic studies.

While there is no known natural biosynthesis of 2-phenylornithine, it is conceivable that in engineered biological systems, enzymes could be evolved or designed to catalyze its formation from precursors like phenylpyruvate and a suitable amino donor, in a manner analogous to the biosynthesis of other amino acids.

Enzymatic Systems Governing Phenylornithine Metabolism

The metabolism of 2-phenylornithine would be orchestrated by a suite of enzymes, likely "borrowed" from other metabolic pathways due to substrate promiscuity. The identification and characterization of these putative enzymes are key to understanding the biochemical fate of this unnatural amino acid.

Based on its structure, the primary candidates for enzymes that could metabolize 2-phenylornithine are those that act on ornithine and phenylalanine.

Aminotransferases: These enzymes, which require pyridoxal (B1214274) phosphate (PLP) as a cofactor, are likely to catalyze the transfer of the alpha-amino group of 2-phenylornithine to an alpha-keto acid, initiating its degradation. Ornithine aminotransferase and phenylalanine aminotransferase are strong candidates.

Decarboxylases: Ornithine decarboxylase, another PLP-dependent enzyme, is a key enzyme in polyamine synthesis. Its potential to decarboxylate 2-phenylornithine would be a significant metabolic route.

Hydroxylases: Phenylalanine hydroxylase, a monooxygenase that converts phenylalanine to tyrosine, could potentially hydroxylate the phenyl ring of 2-phenylornithine. davuniversity.orgnih.gov

Ligases and Synthetases: Aminoacyl-tRNA synthetases are responsible for attaching amino acids to their cognate tRNAs for protein synthesis. While it is unlikely that a natural synthetase would recognize 2-phenylornithine, engineered versions could potentially incorporate it into peptides.

| Putative Enzyme Class | Example Enzyme | Potential Action on 2-Phenylornithine | Required Cofactor |

| Aminotransferases | Ornithine Aminotransferase | Removal of the alpha-amino group. | Pyridoxal Phosphate (PLP) |

| Decarboxylases | Ornithine Decarboxylase | Removal of the carboxyl group. | Pyridoxal Phosphate (PLP) |

| Hydroxylases | Phenylalanine Hydroxylase | Addition of a hydroxyl group to the phenyl ring. | Tetrahydrobiopterin (B1682763) |

| Dehydrogenases | Pyrroline-5-Carboxylate Dehydrogenase | Oxidation of a cyclized intermediate after transamination. | NAD+/NADP+ |

Detailed investigations into the enzyme kinetics and catalytic mechanisms of enzymes acting on 2-phenylornithine are currently lacking in the scientific literature. However, we can hypothesize the nature of these interactions based on studies with related substrates.

For an enzyme to act on 2-phenylornithine, the binding pocket must be able to accommodate the bulky phenyl group. The kinetic parameters, Michaelis constant (K_m) and catalytic rate (k_cat), would provide a measure of the enzyme's affinity and efficiency for 2-phenylornithine compared to its natural substrate. It is expected that for most wild-type enzymes, the K_m for 2-phenylornithine would be higher and the k_cat would be lower than for the native substrate, reflecting a less optimal fit.

The catalytic mechanisms would likely follow those established for the respective enzyme families. For instance, a transamination reaction would involve the formation of a Schiff base between the amino acid and the PLP cofactor, followed by tautomerization and hydrolysis. A decarboxylation reaction would also proceed through a PLP-dependent mechanism, involving the formation of a Schiff base to stabilize the resulting carbanion.

Further research, including in vitro enzyme assays with purified candidate enzymes and in vivo metabolic labeling studies using isotopically labeled 2-phenylornithine, would be necessary to elucidate the precise enzymatic systems and their kinetics in the metabolism of this fascinating synthetic amino acid.

Co-factor Requirements and Allosteric Regulation of Enzymes

The enzymatic transformations involving phenylornithine derivatives are critically dependent on the presence of specific non-protein "helper molecules" known as co-factors. These co-factors can be metal ions or complex organic molecules called coenzymes, which are often derived from vitamins. researchgate.netresearchgate.net They are essential for the catalytic activity of many enzymes involved in the metabolic pathways of aromatic amino acids, the precursors to phenylornithine. researchgate.netresearchgate.net

Key enzymes in the metabolism of phenylalanine, the parent amino acid of phenylornithine, demonstrate a significant reliance on co-factors. For instance, Phenylalanine Hydroxylase (PAH) , the enzyme that catalyzes the conversion of phenylalanine to tyrosine, requires tetrahydrobiopterin (BH4) and a non-heme iron atom for its catalytic function. wikipedia.orguib.no In this reaction, molecular oxygen is also a critical co-substrate. wikipedia.org The regeneration of BH4 from its oxidized form, dihydrobiopterin, is another crucial step that requires the enzyme dihydrobiopterin reductase and the coenzyme NADPH. youtube.com Similarly, aminotransferases , which are vital for amino acid metabolism, depend on the coenzyme pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, to facilitate the transfer of amino groups. nih.gov

Allosteric regulation provides a sophisticated layer of control over these metabolic pathways. This process involves the binding of a regulatory molecule (an allosteric modulator) to a site on the enzyme that is distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the enzyme, altering its activity. iucr.org Allosteric regulation can either activate or inhibit the enzyme, allowing the cell to fine-tune metabolic flux in response to changing conditions.

Many enzymes in the aromatic amino acid biosynthesis pathway are subject to feedback regulation by the end products of the pathway, a classic example of allosteric control. nih.govresearchgate.net For example, Phenylalanine Hydroxylase (PAH) is allosterically activated by its own substrate, phenylalanine. uib.nonih.gov This means that high levels of phenylalanine signal the need for its conversion to tyrosine, thus stimulating the enzyme's activity. Conversely, tetrahydrobiopterin (BH4), in addition to being a co-factor, can act as a negative regulator of PAH at high concentrations, showcasing a complex interplay between substrate, co-factor, and enzyme activity. uib.nooup.com

The table below summarizes the co-factor requirements for key enzymes relevant to the metabolism of phenylornithine precursors.

| Enzyme | Metabolic Role | Required Co-factors/Coenzymes |

| Phenylalanine Hydroxylase (PAH) | Converts Phenylalanine to Tyrosine | Tetrahydrobiopterin (BH4), Fe(II), O2 researchgate.netwikipedia.org |

| Tyrosine Transaminase | Transfers amino group from Tyrosine | Pyridoxal Phosphate (PLP) youtube.com |

| Aminotransferases (General) | Interconversion of amino acids and keto acids | Pyridoxal Phosphate (PLP) nih.gov |

| Dihydrobiopterin Reductase | Regenerates Tetrahydrobiopterin (BH4) | NADPH youtube.com |

This table illustrates the essential co-factors for enzymes involved in the metabolism of aromatic amino acids, which are precursors to phenylornithine derivatives.

Metabolic Flux Analysis in Biological Systems

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through a metabolic pathway. It provides a dynamic view of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

Quantitative Metabolic Flux Profiling and Modeling

Quantitative metabolic flux profiling allows researchers to understand how genetic or environmental changes affect the flow of metabolites through interconnected pathways. wikipedia.org By creating computational models based on the stoichiometry of metabolic networks, the rates of intracellular reactions can be calculated. youtube.com This approach is crucial for understanding the operational state of metabolic pathways under various conditions.

Isotopic Tracing Studies for Pathway Elucidation

Isotopic tracing is an experimental technique that is central to metabolic flux analysis. It involves introducing a substrate labeled with a stable isotope (like ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of this isotope into downstream metabolites. uib.no Mass spectrometry or NMR spectroscopy is used to measure the extent of labeling, which reveals the activity of metabolic pathways.

Such studies have been instrumental in elucidating the pathways of aromatic amino acid metabolism. For instance, by feeding cells ¹³C-labeled glucose, researchers can trace the carbon atoms as they are incorporated into phenylalanine and its derivatives. This allows for the precise measurement of the flux through different biosynthetic and catabolic routes.

A study on the phenylpropanoid pathway in potato tubers provides a concrete example of this technique. Researchers used L-phenyl-d₅-alanine (phenylalanine labeled with five deuterium (B1214612) atoms) as a tracer. By monitoring the appearance of the deuterium label in downstream metabolites like chlorogenic acid and N-p-coumaroyloctopamine using liquid chromatography-mass spectrometry (LC-MS), they were able to calculate the rates of formation and conversion for these compounds.

The table below presents a summary of the flux rates determined in that study.

| Metabolite | Formation Rate (nmol (g FW)⁻¹ h⁻¹) | Conversion Rate (nmol (g FW)⁻¹ h⁻¹) |

| N-p-coumaroyloctopamine | 1.15 | 0.96 |

| Chlorogenic acid | 4.63 | 0.42 |

Data from a metabolic flux analysis study in wound-healing potato tuber tissue using a stable isotope tracer. nih.gov This table quantifies the dynamic flow of metabolites through a branch of the phenylpropanoid pathway.

Regulation of Phenylornithine Biosynthesis and Catabolism

The synthesis and breakdown of phenylornithine derivatives are tightly controlled at multiple levels to ensure that their production is balanced with the cell's metabolic needs. This regulation occurs at the level of gene expression (transcriptional and translational control) and through the direct modification of the enzymes themselves (post-translational modifications).

Transcriptional and Translational Control Mechanisms

The production of enzymes involved in metabolic pathways is often regulated at the genetic level. Transcriptional control determines whether and to what extent a gene is transcribed into messenger RNA (mRNA), which is the template for protein synthesis. This is a primary mechanism for controlling enzyme levels in response to developmental cues or environmental stimuli.

For example, the expression of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in phenylpropanoid metabolism in plants and fungi, is induced by its substrate, L-phenylalanine. nih.govwikipedia.org In the fungus Neurospora crassa, the synthesis of PAL requires both the presence of L-phenylalanine and nitrogen derepression. nih.gov Studies using inhibitors of protein and RNA synthesis have confirmed that this regulation occurs at the level of transcription. nih.gov Similarly, in plants, PAL activity is induced by various stimuli, including light, tissue wounding, and pathogenic attack, highlighting a complex transcriptional network. wikipedia.orgnih.gov The expression of different PAL gene isoforms can also be tissue-specific, allowing for fine-tuned control over phenylpropanoid biosynthesis in different parts of the plant. nih.gov

Translational control, which governs the efficiency of mRNA translation into protein, provides another layer of regulation, allowing for more rapid adjustments in enzyme concentration than transcriptional control alone.

Post-Translational Modifications of Enzymes

After an enzyme is synthesized, its activity can be rapidly and reversibly modulated by post-translational modifications (PTMs). nih.gov These are chemical alterations to the protein that can affect its folding, stability, localization, and catalytic activity.

Common PTMs that regulate metabolic enzymes include:

Phosphorylation: The addition of a phosphate group to an amino acid residue, typically serine, threonine, or tyrosine. This modification is carried out by kinases and reversed by phosphatases. The phosphorylation of Phenylalanine Hydroxylase (PAH) at Serine-16, for instance, lowers the concentration of phenylalanine required for its allosteric activation, making the enzyme more sensitive to its substrate. researchgate.netuib.no

Acetylation: The addition of an acetyl group, commonly to a lysine (B10760008) residue. This can alter an enzyme's activity and stability and is known to be a key regulatory mechanism for enzymes involved in central metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. youtube.com

Ubiquitination: The attachment of a small protein called ubiquitin, which often targets the enzyme for degradation by the proteasome, thereby controlling its cellular concentration.

These modifications allow the cell to respond quickly to metabolic changes, activating or inactivating enzymes without the need for new protein synthesis. youtube.com The interplay of these various regulatory mechanisms ensures that the metabolic pathways involving phenylornithine and its precursors are exquisitely controlled to maintain cellular homeostasis.

Analytical Research Methods for 2 Phenylornithine Dihydrochloride and Its Metabolites

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-Phenylornithine (B1639315) and its metabolites from biological samples. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) is dictated by the volatility, polarity, and thermal stability of the target compounds.

Developing a robust HPLC method is fundamental for the accurate quantification of 2-Phenylornithine dihydrochloride (B599025). youtube.comnih.gov The process involves a systematic optimization of several parameters to achieve a desired separation. youtube.com

Column Selection: A reversed-phase (RP) C18 or C8 column is typically the first choice for separating polar compounds like amino acid analogues from aqueous matrices. nih.govresearchgate.netresearchgate.net The non-polar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or acetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Adjusting the pH of the aqueous phase is critical for controlling the ionization state of the amino and carboxylic acid groups of 2-Phenylornithine, thereby influencing its retention time. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate metabolites with a wide range of polarities. youtube.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, monitoring the eluent at a wavelength where the phenyl group of the compound absorbs, typically around 254 nm. nih.gov

Method Validation: A developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.netnih.gov

Table 1: Example Parameters for HPLC Method Development

| Parameter | Typical Conditions | Rationale/Considerations |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar to non-polar analytes. Phenyl-Hexyl columns can offer alternative selectivity due to pi-pi interactions with the phenyl ring of the analyte. |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid) | Acetonitrile often provides better peak shape and lower UV cutoff. Buffer controls the ionization state of the analyte. |

| Elution Mode | Gradient | Allows for the separation of metabolites with varying polarities in a single run. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns; can be optimized for speed and resolution. |

| Detection Wavelength | ~254 nm | Corresponds to the UV absorbance of the phenyl group. A full spectrum can be collected with a DAD to check for peak purity. |

| Column Temperature | 25-40 °C | Affects viscosity of the mobile phase and retention times; maintaining a constant temperature ensures reproducibility. |

For higher resolution, speed, and sensitivity, UPLC coupled with tandem mass spectrometry (MS/MS) is the preferred platform. youtube.com UPLC systems use columns with smaller particle sizes (<2 µm), which results in sharper and narrower peaks, allowing for better separation and the ability to analyze more complex samples. youtube.com

The coupling of UPLC to a mass spectrometer provides two additional dimensions of data for each analyte: the mass-to-charge ratio (m/z) of the parent ion and the m/z of its characteristic fragment ions. This high degree of specificity makes UPLC-MS/MS a powerful tool for quantifying low-level metabolites in complex biological matrices like plasma and urine. nih.govmdpi.com

In a typical UPLC-MS/MS workflow for 2-Phenylornithine and its metabolites:

Samples are separated on a UPLC system, often using a reversed-phase column.

The eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes.

The first quadrupole of the tandem mass spectrometer selects the parent ion of the target analyte (e.g., the [M+H]+ ion of 2-Phenylornithine).

The selected ion is fragmented in a collision cell.

The second quadrupole selects a specific fragment ion for detection.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and sensitive, enabling quantification down to the ng/mL or even pg/mL level. nih.govmdpi.com

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. visionpublisher.info Amino acids like 2-Phenylornithine and their primary metabolites are generally non-volatile due to their zwitterionic nature. Therefore, a crucial step in their analysis by GC-MS is chemical derivatization to increase their volatility and thermal stability. nih.govperlan.com.pl

A common two-step derivatization procedure involves:

Oximation: The keto group is protected, for example, using O-methylhydroxylamine hydrochloride, to prevent the formation of multiple derivatives. nih.gov

Silylation: The active hydrogens on amine, hydroxyl, and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govperlan.com.pl

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification by comparison to spectral libraries. perlan.com.plsarpublication.com GC-MS is particularly useful for identifying metabolites resulting from pathways like transamination or decarboxylation, which can produce smaller, more volatile molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds and their metabolites. Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the atomic arrangement within a molecule.

For 2-Phenylornithine dihydrochloride, 1D NMR experiments like ¹H and ¹³C NMR would confirm the presence and connectivity of all proton and carbon atoms in the structure. chemicalbook.comchemicalbook.com For instance, the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum can be used to piece together the molecule's structure.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can reveal correlations between neighboring protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively. This information is crucial for definitively identifying the site of metabolic modification (e.g., hydroxylation on the phenyl ring or N-acetylation).

While less sensitive than MS, NMR can also be used for quantitative analysis (qNMR) without the need for identical isotopically labeled standards, as the signal intensity is directly proportional to the number of nuclei.

Spectrophotometric and Fluorometric Assays for Biochemical Characterization

Spectrophotometric and fluorometric assays are often used to study the biochemical activity of a compound or its effect on enzyme kinetics. These assays are typically high-throughput and cost-effective.

For example, if 2-Phenylornithine is a substrate or inhibitor of an enzyme, its activity can be monitored by measuring the change in absorbance or fluorescence of a substrate or product over time. nih.govnih.gov A spectrophotometric assay could be developed to quantify 2-Phenylornithine by reacting it with a chromogenic reagent, such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to produce a colored or fluorescent adduct, respectively. nih.gov

Similarly, if a metabolite of 2-Phenylornithine is fluorescent or can be made to fluoresce through a chemical reaction, a highly sensitive fluorometric assay could be developed for its quantification. nih.gov These assays are valuable for initial screening and for studying the mechanism of action of enzymes involved in the metabolism of 2-Phenylornithine.

Integration of Metabolomics and Proteomics for System-Level Analysis

To understand the broader biological impact of 2-Phenylornithine, a systems biology approach integrating metabolomics and proteomics is employed. nih.gov

Proteomics aims to identify and quantify the entire set of proteins (the proteome) in a biological sample. Using techniques like 2D-gel electrophoresis or, more commonly, LC-MS/MS-based "shotgun" proteomics, researchers can identify proteins whose expression levels change in response to the administration of 2-Phenylornithine. nih.govyoutube.com This can reveal which metabolic pathways or cellular processes are affected by the compound.

Metabolomics , often utilizing UPLC-MS or GC-MS, provides a snapshot of the complete set of small-molecule metabolites (the metabolome). visionpublisher.infonih.gov This can identify both the direct metabolites of 2-Phenylornithine and the downstream changes in endogenous metabolic pathways.

By integrating these two datasets, researchers can build a more complete picture of the compound's mechanism of action. nih.gov For example, a proteomics study might show the upregulation of enzymes involved in a specific metabolic pathway, while the metabolomics data could confirm the corresponding increase or decrease in the metabolites within that pathway. This integrated analysis provides powerful insights into the system-level response to 2-Phenylornithine, linking changes in protein expression to functional metabolic outcomes. youtube.comresearchgate.net

Structural Modifications and Derivative Chemistry of the Phenylornithine Scaffold

Design and Synthesis of Analogs with Altered Phenyl Substitutions

The phenyl ring of 2-phenylornithine (B1639315) is a prime target for chemical modification to explore its interaction with biological targets and to modulate the molecule's physicochemical properties. The systematic alteration of substituents on the phenyl ring can provide valuable insights into the steric and electronic requirements for biological activity.

Key Research Findings:

While specific studies on the synthesis of 2-phenylornithine analogs with altered phenyl substitutions are not extensively documented in publicly available literature, general principles of organic synthesis can be applied. The introduction of various functional groups onto the phenyl ring can be achieved through established synthetic methodologies. For instance, electrophilic aromatic substitution reactions could be employed to introduce nitro, halogen, or alkyl groups. Subsequent chemical transformations of these groups could yield a diverse library of analogs.

For example, a hypothetical synthetic scheme could involve the nitration of a protected 2-phenylornithine precursor, followed by reduction to an amino group. This amino group could then serve as a handle for further derivatization, such as acylation or sulfonylation, to introduce a wide array of functionalities.

Table 1: Potential Analogs of 2-Phenylornithine with Phenyl Substitutions and Their Intended Design Rationale

| Phenyl Substitution | Rationale for Synthesis | Potential Synthetic Route |

| 4-Nitro (-NO2) | To introduce an electron-withdrawing group and a potential precursor for an amino group. | Nitration of a protected 2-phenylornithine derivative. |

| 4-Amino (-NH2) | To introduce a basic functionality and a handle for further derivatization. | Reduction of the corresponding 4-nitro derivative. |

| 4-Hydroxy (-OH) | To introduce a hydrogen bond donor and potential site for ether or ester formation. | Diazotization of the 4-amino derivative followed by hydrolysis. |

| 4-Chloro (-Cl) | To introduce a lipophilic and electron-withdrawing group. | Direct chlorination or Sandmeyer reaction of the 4-amino derivative. |

Modifications of the Ornithine Moiety for Structure-Activity Relationship Studies

The ornithine portion of 2-phenylornithine offers several sites for modification, including the alpha-amino group, the delta-amino group, and the carboxylic acid. Alterations at these positions are crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Key Research Findings:

Detailed SAR studies specifically on 2-phenylornithine are limited. However, research on related amino acid analogs provides a framework for potential modifications. For instance, N-alkylation or N-acylation of the amino groups can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. Esterification or amidation of the carboxylic acid can impact its charge state and potential for interaction with biological targets.

Furthermore, the length of the side chain can be altered, for example, by synthesizing analogs with one more or one fewer methylene (B1212753) group in the ornithine side chain, to probe the optimal distance between the terminal amino group and the alpha-carbon.

Stereochemical Investigations of Novel Derivatives

2-Phenylornithine possesses at least one chiral center at the alpha-carbon, and additional stereocenters can be introduced through derivatization. The stereochemistry of a molecule is often a critical determinant of its biological activity, as biological systems are inherently chiral.

Key Research Findings:

The biological activity of different stereoisomers of a compound can vary significantly. For many amino acid derivatives, only one enantiomer exhibits the desired biological effect, while the other may be inactive or even produce off-target effects. Therefore, the stereoselective synthesis of 2-phenylornithine derivatives is of paramount importance.

While specific stereochemical investigations on novel 2-phenylornithine derivatives are not widely reported, it is a standard practice in medicinal chemistry to resolve racemates or develop asymmetric syntheses to obtain enantiomerically pure compounds for biological evaluation. The determination of the absolute configuration of the active stereoisomer is crucial for understanding its interaction with its biological target at a molecular level.

Conjugation Chemistry for Development of Biochemical Probes and Research Tools

Biochemical probes are essential tools for studying biological processes. The 2-phenylornithine scaffold can be functionalized and conjugated to reporter molecules, such as fluorescent dyes, biotin (B1667282), or radioactive isotopes, to create such probes.

Key Research Findings:

The development of biochemical probes requires chemical handles on the molecule of interest that can be selectively modified without disrupting its biological activity. The amino and carboxylic acid groups of 2-phenylornithine are suitable for conjugation. For example, the delta-amino group could be selectively acylated with a linker bearing a terminal azide (B81097) or alkyne, which can then be used in "click chemistry" reactions to attach a reporter molecule.

These probes can be invaluable for a variety of applications, including:

Target identification and validation: By tracking the interaction of the probe with cellular components.

Enzyme activity assays: By designing probes that become fluorescent upon enzymatic cleavage.

Cellular imaging: By visualizing the localization of the probe within cells.

Table 2: Potential Biochemical Probes Based on the 2-Phenylornithine Scaffold

| Probe Type | Reporter Group | Conjugation Strategy | Potential Application |

| Fluorescent Probe | Fluorescein (B123965) | Amide bond formation between the delta-amino group and a fluorescein derivative. | Cellular imaging and target localization. |

| Biotinylated Probe | Biotin | Acylation of the delta-amino group with an activated biotin derivative. | Affinity purification of target proteins. |

| Photoaffinity Probe | Benzophenone | Attachment of a benzophenone-containing linker to one of the amino groups. | Covalent labeling and identification of binding partners. |

Broader Academic Implications and Future Research Trajectories

Contribution to Fundamental Understanding of Amino Acid and Aromatic Compound Biochemistry

The introduction of 2-Phenylornithine (B1639315) dihydrochloride (B599025) into biological systems can serve as a powerful tool to probe the specificity and promiscuity of enzymes involved in amino acid and aromatic compound metabolic pathways. By studying how this unnatural amino acid is recognized, processed, or rejected by cellular machinery, researchers can gain deeper insights into the active sites of enzymes and the molecular determinants of substrate binding. This can help to elucidate the intricate mechanisms that govern metabolic flux and pathway regulation.

Furthermore, the study of how 2-Phenylornithine dihydrochloride is incorporated or fails to be incorporated into peptides and proteins can shed light on the fidelity of the translational apparatus. This can lead to a more comprehensive understanding of the mechanisms that ensure the correct assembly of proteins, which is crucial for maintaining cellular function and preventing the accumulation of misfolded and potentially toxic protein aggregates.

Potential for Development of Novel Biochemical Probes and Perturbagens

The unique chemical structure of this compound makes it an ideal candidate for the development of novel biochemical probes. By attaching reporter molecules such as fluorescent tags or biotin (B1667282) to the phenyl group, researchers can create powerful tools to visualize and track the movement and localization of this amino acid within cells and tissues. These probes can be used to study the dynamics of amino acid transport, metabolism, and incorporation into proteins in real-time.

In addition to its use as a probe, this compound can also be employed as a perturbagen to selectively disrupt specific metabolic pathways. By competing with natural amino acids for binding to enzymes or transporters, this compound can be used to modulate the activity of specific metabolic pathways, allowing researchers to study the consequences of these perturbations on cellular physiology and function. This approach can be particularly useful for identifying novel drug targets and for understanding the mechanisms of action of existing drugs.

Interdisciplinary Research Opportunities with Synthetic Biology, Systems Biology, and Computational Biology

The study of this compound is not limited to the realm of traditional biochemistry. It also presents exciting opportunities for interdisciplinary research in the fields of synthetic biology, systems biology, and computational biology.

In synthetic biology, engineered metabolic pathways could be designed to produce or incorporate this compound, leading to the creation of novel biomaterials and therapeutic proteins with enhanced properties. For example, the incorporation of this unnatural amino acid into proteins could be used to create more stable and effective enzymes for industrial applications or to develop new protein-based drugs with improved pharmacokinetic profiles.

From a systems biology perspective, the introduction of this compound can be used to perturb cellular networks and study the resulting changes in global gene expression, protein abundance, and metabolite levels. This can provide a more holistic understanding of how cells respond to metabolic stress and can help to identify key nodes and control points in cellular networks that can be targeted for therapeutic intervention.

Computational Modeling and In Silico Approaches for Pathway Prediction and Optimization

Computational modeling and in silico approaches can play a crucial role in accelerating research on this compound. Molecular docking simulations can be used to predict how this compound interacts with the active sites of enzymes and transporters, providing valuable insights into its potential biological targets. These predictions can then be used to guide the design of experiments to validate these interactions and to develop more potent and selective inhibitors or probes.

Furthermore, computational models can be used to discriminate between substrates and inhibitors of important cellular transporters, such as P-glycoprotein (P-gp), which plays a critical role in multidrug resistance in cancer. nih.gov By developing models that can accurately predict whether a compound will be a substrate or an inhibitor of P-gp, researchers can better design new drug candidates with improved efficacy and reduced toxicity. nih.gov These models can be implemented in virtual screening funnels to identify promising lead compounds for further development. nih.gov

Compound Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.